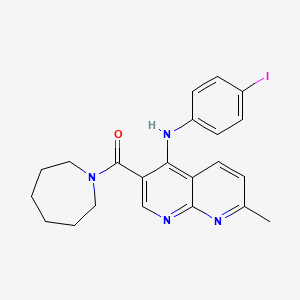

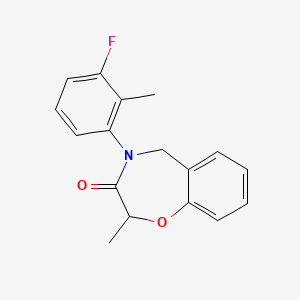

![molecular formula C23H27ClFN3O3S B3018935 3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216430-70-4](/img/structure/B3018935.png)

3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride" is a fluorine-containing benzamide analog. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including their role as ligands for imaging receptors in solid tumors using positron emission tomography (PET) . The presence of a fluorine atom and a benzothiazole moiety in the compound suggests it may have unique chemical properties and biological activities, such as antitumor effects .

Synthesis Analysis

The synthesis of related fluorine-containing benzamide analogs typically involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes . For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves the acyl chlorination of fluorobenzoic acids, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . These methods highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by strong and weak hydrogen bonds, which can significantly influence their crystal packing and overall stability . The presence of substituents such as fluorine, methoxy, and benzothiazole groups can further affect the molecular conformation and intermolecular interactions, as seen in the structural investigation of related compounds .

Chemical Reactions Analysis

Benzamide analogs can undergo various chemical reactions, including radiolabeling, which is essential for their application in PET imaging. For example, fluorine-18 labeled benzamide analogs are synthesized for imaging the sigma2 receptor status of solid tumors . The radiolabeling process typically involves the displacement of a mesylate precursor with [18F]fluoride . These reactions are crucial for the development of diagnostic tools in oncology.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, acidity, and fluorescence, can be influenced by the presence of fluorine and other substituents. For instance, the high acidity of the fluorophenol moiety in related compounds allows them to act as sensitive fluorescent probes for pH and metal cations . The fluorine atoms contribute to the high sensitivity and selectivity of these probes, which can be exploited in various analytical applications .

科学的研究の応用

Synthesis and Structural Activity Relationships

A significant aspect of research on compounds similar to 3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride involves the synthesis and exploration of structure-activity relationships (SARs). Studies have focused on the preparation of benzamide derivatives and evaluating their biological activities based on variations in their molecular structures. For instance, the synthesis and evaluation of a series of benzamide derivatives for gastrokinetic activity revealed that specific substitutions at the N-4 position significantly influence their in vivo gastric emptying activity. Such investigations provide insights into how molecular modifications impact biological efficacy, paving the way for the development of more effective therapeutic agents (Kato et al., 1992).

Antimicrobial Activity

Another avenue of research involves assessing the antimicrobial properties of benzothiazole and benzamide derivatives. Compounds with fluorine substitutions have been synthesized and tested for their efficacy against various bacterial and fungal strains. These studies highlight the potential of such compounds to serve as bases for developing new antimicrobial agents with enhanced activity and selectivity. The exploration of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific starting materials demonstrates the broad applicability of these chemical frameworks in generating potent antimicrobial agents (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogs represent a significant area of research, particularly for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). The development and evaluation of these compounds involve synthesizing fluorine-containing benzamide analogs, radiolabeling them with fluorine-18, and conducting biodistribution studies. This research is crucial for advancing diagnostic imaging techniques, offering more precise and targeted approaches for identifying and monitoring various cancers (Tu et al., 2007).

Development of Gastrokinetic Agents

Research into the development of potent gastrokinetic agents has led to the synthesis of compounds with specific benzamide structures. These compounds have been evaluated for their ability to enhance gastric emptying, comparing favorably with existing treatments such as cisapride and metoclopramide but without their associated dopamine D2 receptor antagonistic activity. Such studies underscore the potential for developing new gastrokinetic agents that are both effective and have reduced side effects (Kato et al., 1991).

特性

IUPAC Name |

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S.ClH/c1-16-7-8-19(29-2)20-21(16)31-23(25-20)27(10-4-9-26-11-13-30-14-12-26)22(28)17-5-3-6-18(24)15-17;/h3,5-8,15H,4,9-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBTUBTIYNYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

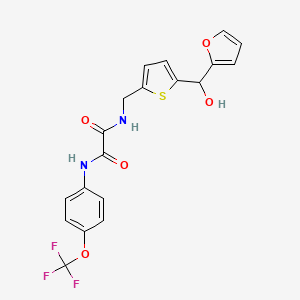

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)

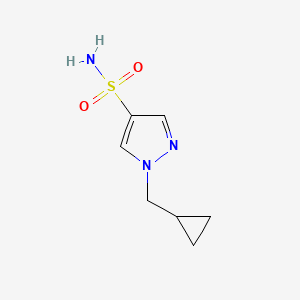

![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)

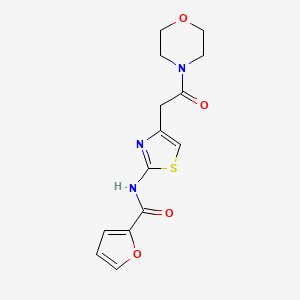

![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)